Cypenamine: A Technical Whitepaper on its Discovery, Synthesis, and Pharmacological Profile
Cypenamine: A Technical Whitepaper on its Discovery, Synthesis, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cypenamine, chemically known as (±)-trans-2-phenylcyclopentan-1-amine, is a psychostimulant compound first synthesized in the 1940s. Despite its early discovery, cypenamine was never commercially marketed and has remained primarily a subject of scientific research. This technical guide provides a comprehensive overview of the discovery, historical context, synthesis, and known pharmacological properties of cypenamine. The document details its mechanism of action as a modulator of dopaminergic and noradrenergic systems and presents available quantitative data on its biological activity. Detailed experimental protocols for its synthesis and diagrams of its proposed signaling pathways are included to serve as a valuable resource for researchers in pharmacology and drug development.
Introduction
Cypenamine, with the systematic IUPAC name 2-phenylcyclopentan-1-amine, emerged from the laboratories of the William S. Merrell Chemical Company in the 1940s.[1][2][3] Classified as a psychostimulant, its development occurred during a period of burgeoning interest in synthetic molecules with central nervous system activity. Although it shares structural similarities with other psychostimulants, cypenamine has not been developed for therapeutic use and its study has been confined to research settings.[2][3] The active form of cypenamine is the racemic mixture of (±)-trans-2-phenylcyclopentan-1-amine.[2][4]
Chemical and Physical Properties
A summary of the chemical and physical properties of cypenamine is provided in the table below.
| Property | Value | Source |
| IUPAC Name | (±)-trans-2-phenylcyclopentan-1-amine | [2] |
| Synonyms | Cypenamine, 2-Phenylcyclopentanamine, Cipenamina | [3][5] |
| Molecular Formula | C₁₁H₁₅N | [2] |
| Molar Mass | 161.25 g/mol | [4] |
| CAS Number | 15301-54-9 | [2] |
| Appearance | Crystalline solid | [6] |
| Solubility | DMSO: 1 mg/ml, PBS (pH 7.2): 2 mg/ml | [6] |
| Stereochemistry | Racemic mixture of (1R,2S) and (1S,2R) enantiomers | [2] |
Synthesis
The synthesis of cypenamine, specifically the biologically active (±)-trans-2-phenylcyclopentan-1-amine, can be achieved through various methods. One common approach involves the reductive amination of 2-phenylcyclopentanone.
Experimental Protocol: Reductive Amination of 2-Phenylcyclopentanone
This protocol outlines a general procedure for the synthesis of (±)-trans-2-phenylcyclopentan-1-amine.
Materials:
-
2-Phenylcyclopentanone
-
Ammonium (B1175870) acetate (B1210297) or ammonia
-
Methanol (B129727) or other suitable solvent
-
Reducing agent (e.g., sodium borohydride, sodium cyanoborohydride)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Dichloromethane (B109758) or ethyl acetate
-
Hydrochloric acid (for salt formation, optional)
-
Standard laboratory glassware and equipment
Procedure:
-
Imine Formation:
-
Dissolve 2-phenylcyclopentanone (1.0 equivalent) in methanol.
-
Add ammonium acetate (1.5 equivalents).
-
Stir the mixture at room temperature. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the formation of the imine intermediate.
-
-
Reduction to Amine:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the reducing agent (e.g., sodium borohydride, 1.5 equivalents) in small portions.
-
Allow the reaction to warm to room temperature and stir until the reduction is complete, as indicated by TLC or GC-MS.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude (±)-trans-2-phenylcyclopentan-1-amine can be purified by column chromatography on silica (B1680970) gel.
-
-
Salt Formation (Optional):
-
Dissolve the purified amine in a suitable solvent (e.g., diethyl ether or ethanol).
-
Add a solution of hydrochloric acid in the same solvent dropwise until precipitation is complete.
-
Filter the resulting solid and wash with cold solvent to obtain cypenamine hydrochloride.
-
Synthesis Workflow
Pharmacological Profile
Mechanism of Action
Cypenamine is classified as a psychostimulant that primarily acts on the dopaminergic and noradrenergic systems.[4] Its mechanism of action is believed to involve the inhibition of dopamine (B1211576) and norepinephrine (B1679862) reuptake, as well as promoting their release from presynaptic terminals.[4] This dual action leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing downstream signaling.
Signaling Pathway
The proposed signaling pathway for cypenamine involves its interaction with the dopamine transporter (DAT) and the norepinephrine transporter (NET) on presynaptic neurons. By blocking these transporters, cypenamine prevents the re-uptake of dopamine and norepinephrine from the synapse. Additionally, it is suggested to promote the efflux of these neurotransmitters through the same transporters.
Quantitative Pharmacological Data
Despite extensive searches of the available scientific literature and historical patent documents, specific quantitative data on the binding affinity (Kᵢ) or inhibitory concentration (IC₅₀) of cypenamine for the dopamine and norepinephrine transporters could not be located. Similarly, detailed pharmacokinetic data, including bioavailability, plasma half-life, metabolism, and excretion, are not publicly available. The lack of this information is likely due to the compound's early stage of development and its discontinuation before extensive pharmacological profiling became common practice.
One study reported a binding affinity (Kᵢ) for cypenamine at the nicotinic acetylcholine (B1216132) receptor (nAChR) α2β4 subtype, as detailed in the table below. However, the primary targets are considered to be the monoamine transporters.
| Target | Kᵢ (μM) | Ligand Efficiency (LE) |
| nAChR α2β4 | 4.65 | 0.610 |
Preclinical and Clinical Data
There is a notable absence of publicly available preclinical and clinical data for cypenamine. No studies detailing its effects on locomotor activity in animal models, in vivo dopamine or norepinephrine levels, or any human clinical trials have been identified. This further underscores the limited extent of its development and investigation.
Conclusion
Cypenamine represents a historically interesting psychostimulant that, despite its early discovery, has not been thoroughly characterized in the public domain. Its proposed mechanism of action as a dual dopamine and norepinephrine reuptake inhibitor and releasing agent places it within a well-established class of central nervous system stimulants. However, the lack of quantitative pharmacological and pharmacokinetic data, as well as the absence of preclinical and clinical studies, significantly limits a comprehensive understanding of its properties. The synthesis of cypenamine is achievable through established organic chemistry methods. This technical guide consolidates the available information on cypenamine, highlighting both what is known and the significant gaps in the scientific record. Further research would be necessary to fully elucidate the pharmacological profile and therapeutic potential of this compound.
References
- 1. EP3617181A1 - Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof - Google Patents [patents.google.com]
- 2. Cypenamine - Wikipedia [en.wikipedia.org]
- 3. medkoo.com [medkoo.com]
- 4. Cypenamine (CAS 15301-54-9) - Research Chemical [benchchem.com]
- 5. Cypenamine | C11H15N | CID 21786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
